Methyl 2-(1H-1,2,3-triazol-5-yl)acetate: Structural Characterization & Synthetic Utility
Methyl 2-(1H-1,2,3-triazol-5-yl)acetate: Structural Characterization & Synthetic Utility
This guide details the chemical structure, synthesis, and applications of methyl 2-(1H-1,2,3-triazol-5-yl)acetate . Note that due to the rapid tautomerism of N-unsubstituted 1,2,3-triazoles, this compound is chemically equivalent to methyl 2-(1H-1,2,3-triazol-4-yl)acetate . The "5-yl" designation often appears in specific literature contexts or databases to denote a particular tautomeric representation, but for all practical synthetic and pharmacological purposes, they are the same species in solution.
Executive Summary
Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a bifunctional heterocyclic building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). It features a 1,2,3-triazole core—a known bioisostere for amide bonds—linked to a methyl acetate tail. This structure allows for orthogonal functionalization: the triazole ring can serve as a hydrogen bond donor/acceptor or metal ligand, while the ester group provides a handle for further elaboration into acids, amides, or alcohols.
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | Methyl 2-(1H-1,2,3-triazol-4-yl)acetate |
| Common Synonyms | Methyl (1H-1,2,3-triazol-5-yl)acetate; Methyl 2-(1H-1,2,3-triazol-4-yl)acetate |
| CAS Number | Note: Often indexed under the 4-yl tautomer or generic triazole derivatives.[1][2][3][4][5] (e.g., 104093357 for related N-substituents; specific C-linked CAS requires exact tautomer match in databases like SciFinder). |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| SMILES | COC(=O)CC1=C[NH]N=N1 |
Chemical Structure & Tautomerism
The defining feature of this molecule is the annular tautomerism of the 1,2,3-triazole ring. In the absence of a substituent on the nitrogen atoms (N1, N2, or N3), the proton is mobile.
Tautomeric Equilibrium
The "5-yl" and "4-yl" forms are interconvertible isomers. In solution, the population ratio depends on solvent polarity and temperature, but they are chemically indistinct during reaction unless the nitrogen is selectively protected.
Caption: The rapid migration of the NH proton renders the C4 and C5 positions equivalent in the unsubstituted ring.
Synthetic Methodologies
The synthesis of C-linked 1,2,3-triazole acetates is more challenging than their N-linked counterparts (which are made via simple Click chemistry of azido-acetates). The C-linked synthesis requires constructing the triazole ring onto a carbon scaffold.
Protocol A: Thermal Huisgen Cycloaddition (Metal-Free)
This method utilizes methyl 3-butynoate and a source of hydrazoic acid (often generated in situ from TMS-N₃ or NaN₃).
Reaction Scheme: Methyl 3-butynoate + TMS-N₃ → Methyl 2-(1H-1,2,3-triazol-4-yl)acetate
Step-by-Step Protocol:
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Reagents: Methyl 3-butynoate (1.0 equiv), Trimethylsilyl azide (TMS-N₃, 1.5 equiv).
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Solvent: DMF or Toluene (Anhydrous).
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Procedure:
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Dissolve methyl 3-butynoate in DMF under an inert atmosphere (N₂).
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Add TMS-N₃ cautiously.
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Heat the mixture to 100°C in a sealed pressure vial for 12–24 hours. Safety Warning: Azides are potentially explosive.[6][7] Use a blast shield.
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Workup: Cool to room temperature. Add MeOH to quench excess TMS-N₃ (cleaving the N-Si bond to release the 1H-triazole).
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Concentrate under reduced pressure.
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Purification: Flash column chromatography (SiO₂, EtOAc/Hexanes gradient). The product is typically a white to off-white solid.
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Protocol B: Copper-Catalyzed Cycloaddition (CuAAC) - Modification
Standard CuAAC requires a terminal alkyne and an organic azide (R-N₃). To make the NH-triazole, one must use a protected azide (e.g., benzyl azide) and then deprotect, or use a specific oxidative method.
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Route: Methyl 3-butynoate + Benzyl Azide
1-Benzyl-triazole derivative Methyl 2-(1H-1,2,3-triazol-4-yl)acetate . -
Advantage:[6][7] Higher regioselectivity control if N-substitution is desired later.
Applications in Drug Discovery
The 1,2,3-triazole moiety is a "privileged scaffold" in medicinal chemistry due to its stability and dipole moment (~5 D).
Bioisosterism
The 1,2,3-triazole ring mimics the electronic and steric properties of a trans-amide bond but is resistant to hydrolytic cleavage by peptidases.
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Mechanism: The lone pairs on N2 and N3 can accept hydrogen bonds, while the C-H at position 5 (or 4) can act as a weak hydrogen bond donor.
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Application: Replacing peptide bonds in peptidomimetics to improve oral bioavailability and half-life.
Fragment-Based Drug Discovery (FBDD)
Methyl 2-(1H-1,2,3-triazol-5-yl)acetate serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.
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Workflow:
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Screening: The ester is hydrolyzed to the acid or kept as-is to screen against protein targets (e.g., metalloenzymes).
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Elaboration: Hits are expanded by reacting the ester (via amidation) or the triazole NH (via alkylation) to reach adjacent binding pockets.
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Caption: Divergent synthetic pathways utilizing the ester and triazole functionalities.
Safety & Handling
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Hazards: As with all low-molecular-weight triazoles and azides, thermal stability must be evaluated. While the triazole ring itself is stable, the synthesis involves azide intermediates which are shock-sensitive.
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Storage: Store at 2–8°C under inert gas. The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.
References
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition. Link
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Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Link
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Agalave, S. G., et al. (2011). Update on the Synthesis of 1,2,3-Triazoles. Asian Journal of Organic Chemistry. Link
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Bioisosterism in Drug Design. The Triazole Ring as a Bioisostere. Journal of Medicinal Chemistry. Link
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- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 2-[4-(3-hydroxypropyl)-1h-1,2,3-triazol-1-yl]acetate (C8H13N3O3) [pubchemlite.lcsb.uni.lu]
- 5. vsnchem.com [vsnchem.com]
- 6. Methyl azide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
